Bradykinin (1-3)

Kallikrein-Kinin System Receptor Pharmacology Vascular Biology

Bradykinin (1-3) (BK-(1-3), Arg-Pro-Pro) is a 3-amino acid peptide formed by prolyl endopeptidase cleavage of bradykinin. Crucially, unlike full-length Bradykinin (1-9) (B2 agonist, IC50=0.54 nM) or [Des-Arg9]-Bradykinin (selective B1 agonist, Ki=0.12 nM), BK-(1-3) elicits nitric oxide (NO) production, vasorelaxation, and hypotension through a receptor-independent mechanism. This distinct pharmacology makes it an indispensable control to differentiate canonical B1/B2-mediated effects from novel off-target or metabolite-specific signaling in kallikrein-kinin system research. Use for LC-MS/MS kinin profiling, endothelial function assays, or cardiovascular therapeutic development where selective interrogation of non-receptor pathways is required.

Molecular Formula C16H28N6O4
Molecular Weight 368.43 g/mol
CAS No. 23815-91-0
Cat. No. B550074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBradykinin (1-3)
CAS23815-91-0
SynonymsArg-Pro-Pro
arginyl-prolyl-proline
Molecular FormulaC16H28N6O4
Molecular Weight368.43 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)O
InChIInChI=1S/C16H28N6O4/c17-10(4-1-7-20-16(18)19)13(23)21-8-2-5-11(21)14(24)22-9-3-6-12(22)15(25)26/h10-12H,1-9,17H2,(H,25,26)(H4,18,19,20)/t10-,11-,12-/m0/s1
InChIKeyYCYXHLZRUSJITQ-SRVKXCTJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bradykinin (1-3) (CAS 23815-91-0): A Unique Truncated Kinin Fragment with Receptor-Independent Activity


Bradykinin (1-3), also denoted as BK-(1-3) or Arg-Pro-Pro, is a 3-amino acid peptide fragment derived from the proteolytic cleavage of the full-length bradykinin nonapeptide [BK-(1-9)] by prolyl endopeptidase . Unlike the parent peptide, which mediates its physiological effects primarily through the G protein-coupled B1 and B2 bradykinin receptors [1], recent studies have demonstrated that Bradykinin (1-3) possesses unexpected biological activity that is independent of classical kinin receptor activation [2]. This distinction is critical for researchers investigating the kallikrein-kinin system beyond its canonical signaling pathways.

Why Generic Substitution Fails: The Critical Need for Bradykinin (1-3) Specificity in Experimental Design


Substituting Bradykinin (1-3) with full-length Bradykinin (1-9) or other fragments like [Des-Arg9]-Bradykinin is not scientifically valid. Full-length Bradykinin (1-9) acts as a potent agonist at the B2 receptor (IC50 = 0.54 nM) and shows negligible binding to the B1 receptor (Ki > 10,000 nM) [1], while [Des-Arg9]-Bradykinin is a selective B1 receptor agonist (Ki = 0.12 nM for human B1) . In stark contrast, Bradykinin (1-3) induces biological responses, such as nitric oxide (NO) production and vasorelaxation, that are not mediated by either the B1 or B2 receptor [2]. Therefore, using a B1 or B2 receptor ligand as a substitute would entirely misrepresent the mechanism under investigation, confounding results and leading to erroneous conclusions about the role of the kallikrein-kinin system.

Quantitative Evidence Guide: Verifiable Differentiation of Bradykinin (1-3) for Scientific Selection


Receptor-Independent Biological Activity: A Fundamental Divergence from Parent Peptide

Bradykinin (1-3) elicits biological responses that are functionally distinct from the parent nonapeptide BK-(1-9). While BK-(1-9) induces nitric oxide (NO) production via B2 receptor activation, BK-(1-3) induces NO production in human, mouse, and rat cells that is independent of both B1 and B2 receptor activation [1]. This indicates a novel, non-canonical signaling pathway [1].

Kallikrein-Kinin System Receptor Pharmacology Vascular Biology

Concentration-Dependent Vasorelaxation Independent of Kinin Receptors

In ex vivo rat aortic ring preparations, Bradykinin (1-3) induces a vasorelaxant effect in a concentration-dependent manner [1]. This effect is unique as it was not blocked by pre-treatment with selective B1 or B2 receptor antagonists, contrasting sharply with the vasodilatory action of BK-(1-9), which is mediated by these receptors [1].

Vascular Reactivity Cardiovascular Pharmacology Endothelial Function

In Vivo Hypotensive Effect via a Non-Canonical Pathway

Intravenous or intra-arterial administration of Bradykinin (1-3) in conscious adult male rats induces hypotension [1]. This in vivo effect is significant because it parallels the activity of full-length BK-(1-9) but, importantly, is achieved through a mechanism independent of the classical B1 and B2 kinin receptors [1].

In Vivo Pharmacology Blood Pressure Regulation Peptide Therapeutics

Validated Research Scenarios: Where Bradykinin (1-3) Provides Unmatched Scientific Utility


Dissecting Non-Canonical Kinin Signaling in Vascular Biology

For researchers investigating endothelium-dependent vasodilation and nitric oxide (NO) production, Bradykinin (1-3) serves as an essential tool to differentiate between canonical B1/B2 receptor-mediated pathways and novel, receptor-independent mechanisms. Its ability to induce concentration-dependent vasorelaxation and NO production without engaging B1 or B2 receptors allows for the selective interrogation of these alternative signaling routes [1].

Cardiovascular Pharmacology: In Vivo Hemodynamic Studies

In studies of blood pressure regulation and the development of cardiovascular therapeutics, Bradykinin (1-3) provides a unique in vivo stimulus. Its hypotensive effect, which is independent of classical kinin receptors, makes it a powerful control to differentiate the on-target (B1/B2) vs. off-target or metabolite-specific effects of novel compounds being developed for the kallikrein-kinin system [1].

Calibrating Assays for Kinin System Metabolites

For laboratories using LC-MS/MS or other analytical methods to quantify kinin metabolites in biological samples, Bradykinin (1-3) is an essential reference standard. Its identification as a biologically active, receptor-independent component of the kinin system necessitates its accurate measurement alongside BK-(1-9) and other fragments to fully profile the system's activity in disease models [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bradykinin (1-3)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.